molecular formula C15H19N3O2S B2895020 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile CAS No. 1808340-33-1

5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile

Cat. No. B2895020
CAS RN: 1808340-33-1
M. Wt: 305.4
InChI Key: LPKNVNWAGIKSRC-IUODEOHRSA-N
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Description

5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile, also known as DHQD-2CN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DHQD-2CN is a synthetic compound that was first synthesized in 2011 by researchers at the University of California, Berkeley. Since then, DHQD-2CN has been the subject of numerous studies investigating its mechanism of action and potential therapeutic benefits.

Mechanism of Action

5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile is believed to exert its therapeutic effects by binding to and inhibiting the activity of certain enzymes, such as phosphodiesterases and phosphatases. By inhibiting these enzymes, 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile may be able to modulate a variety of cellular processes, including cell signaling and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has a number of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile is that it is a synthetic compound, which allows for precise control over its chemical properties. Additionally, 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has been shown to be effective at low concentrations, which may make it a useful tool for studying cellular processes. However, one limitation of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile is that it is a relatively new compound, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are a number of future directions for research on 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile. One area of research could focus on developing more potent analogs of the compound that may be more effective at inhibiting the activity of target enzymes. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile and its potential therapeutic applications in a variety of diseases. Finally, research could focus on developing new methods for synthesizing 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile involves a multi-step process that begins with the reaction of 2-pyridinecarbonitrile with sodium hydride to form a sodium salt. This salt then undergoes a reaction with sulfonyl chloride to form a sulfonyl pyridine intermediate. The final step in the synthesis involves the reaction of the sulfonyl pyridine intermediate with a chiral catalyst to form 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile.

Scientific Research Applications

5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, such as phosphodiesterases and phosphatases. These enzymes play a role in a variety of cellular processes, and their dysregulation has been implicated in a number of diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

5-[[(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c16-10-13-7-8-14(11-17-13)21(19,20)18-9-3-5-12-4-1-2-6-15(12)18/h7-8,11-12,15H,1-6,9H2/t12-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKNVNWAGIKSRC-IUODEOHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile

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